alpha-Hydroxy-beta-methylvalerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Stereoisomerism, and Structural Classification
Systematic IUPAC Naming and Common Synonyms of alpha-Hydroxy-beta-methylvalerate
The compound commonly known as this compound is systematically named 2-hydroxy-3-methylpentanoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name precisely describes its chemical structure: a five-carbon pentanoate chain with a hydroxyl (-OH) group on the second carbon (alpha-carbon) and a methyl (-CH3) group on the third carbon (beta-carbon).
In scientific literature and databases, it is referred to by several synonyms. These include:
this compound nih.gov
2-Hydroxy-3-methylvalerate chemspider.com
Isoleucate nih.govchemspider.com
alpha-hydroxy-beta-methylpentanoate nih.gov
Interactive Data Table: Synonyms of this compound
| Synonym | Source |
|---|---|
| 2-hydroxy-3-methylpentanoate | nih.gov |
| This compound | nih.gov |
| 2-Hydroxy-3-methylvalerate | chemspider.com |
| Isoleucate | nih.govchemspider.com |
| alpha-hydroxy-beta-methylpentanoate | nih.gov |
Stereochemical Considerations and Isomeric Forms
The presence of two chiral centers at the alpha and beta carbons (C2 and C3) of 2-hydroxy-3-methylpentanoate gives rise to multiple stereoisomers.
With two stereocenters, this compound can exist as four distinct stereoisomers. These are organized into two pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other). The specific spatial arrangement of the hydroxyl and methyl groups at the chiral centers determines the configuration, designated by the (R) and (S) system.
The four stereoisomers are:
(2S, 3S)-2-hydroxy-3-methylpentanoate
(2R, 3R)-2-hydroxy-3-methylpentanoate
(2S, 3R)-2-hydroxy-3-methylpentanoate
(2R, 3S)-2-hydroxy-3-methylpentanoate
The (2S,3S) and (2R,3R) forms are a pair of enantiomers, as are the (2S,3R) and (2R,3S) forms. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric.
Enzymes, due to their specific three-dimensional active sites, often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. scitechnol.com This principle is fundamental in biological systems where metabolic pathways rely on precise molecular recognition. vaia.com For instance, hydroxysteroid dehydrogenases (HSDHs) are enzymes that catalyze reactions with a high degree of stereospecificity, reducing a carbonyl group to either an α-hydroxy or β-hydroxy configuration. mdpi.com The specific orientation of the substrate within the enzyme's active site dictates which stereoisomer is produced. mdpi.com While direct research on the stereospecific enzymatic reactions involving all four isomers of this compound is specific, the general principles of enzyme stereospecificity suggest that biological systems would likely produce and utilize specific stereoisomers of this compound. scitechnol.commdpi.com
Classification as a Hydroxy Fatty Acid and Branched-Chain Metabolite
This compound fits into two important biochemical classifications.
Firstly, it is classified as an alpha-hydroxy fatty acid (also known as a 2-hydroxy fatty acid). nih.govgerli.com This classification is due to the presence of a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.org Alpha-hydroxy fatty acids are a diverse class of compounds found in various natural sources. gerli.com
Secondly, it is a branched-chain metabolite . nih.gov This is because its carbon skeleton is not a straight chain but contains a methyl branch. Specifically, it is a metabolic product of the branched-chain amino acid isoleucine. nih.gov
Structural Homologs and Related Compounds in Metabolism
This compound is part of a larger family of metabolites derived from the breakdown of branched-chain amino acids. Its structural homologs and related compounds are crucial intermediates in various metabolic pathways.
A key related compound is alpha-keto-beta-methylvaleric acid (systematically named 3-methyl-2-oxopentanoic acid). nih.govdrugbank.com This alpha-keto acid is a direct precursor in the metabolic pathway of isoleucine. rupahealth.com The conversion of alpha-keto-beta-methylvaleric acid is a critical step in the catabolism of this essential amino acid. rupahealth.com
Other related branched-chain hydroxy acids include:
2-hydroxyisovaleric acid (2-hydroxy-3-methylbutanoic acid), a metabolite found in the urine of individuals with certain metabolic disorders.
3-hydroxyisovalerate (3-hydroxy-3-methylbutanoate), another human metabolite. nih.gov
Interactive Data Table: Related Branched-Chain Metabolites
| Compound Name | Systematic Name | Metabolic Relationship |
|---|---|---|
| alpha-Keto-beta-methylvaleric acid | 3-methyl-2-oxopentanoic acid | Precursor in isoleucine catabolism nih.govrupahealth.com |
| 2-Hydroxyisovaleric acid | 2-hydroxy-3-methylbutanoic acid | Metabolite of branched-chain amino acids |
| 3-Hydroxyisovalerate | 3-hydroxy-3-methylbutanoate | Human metabolite nih.gov |
Metabolic Pathways and Biosynthetic Mechanisms
Precursor Compounds and Entry Points into alpha-Hydroxy-beta-methylvalerate Metabolism
The journey to the synthesis of this compound begins with the breakdown of L-isoleucine, a fundamental process in amino acid metabolism. This pathway provides the essential molecular backbone that is subsequently modified to yield the final compound.
Catabolism of L-Isoleucine
L-isoleucine, one of the three branched-chain amino acids (BCAAs), serves as the primary precursor for the biosynthesis of this compound. qiagen.com The initial step in the catabolic pathway of L-isoleucine is a transamination reaction. qiagen.com This process involves the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). youtube.com This enzymatic step converts L-isoleucine into its corresponding alpha-keto acid. youtube.com
The catabolism of BCAAs like L-isoleucine can be divided into a common pathway and subsequent distal pathways that are specific to each amino acid. qiagen.com The initial transamination is part of this common pathway, highlighting its central role in BCAA metabolism. qiagen.com
Role of 2-Keto-3-methylvaleric Acid (KMVA) as an Intermediate
The transamination of L-isoleucine yields 2-keto-3-methylvaleric acid, also known as α-keto-β-methylvalerate (KMVA). qiagen.comyoutube.com This compound is a critical intermediate metabolite in the breakdown of isoleucine. healthmatters.io KMVA stands as the direct precursor to this compound. healthmatters.io
Following its formation, the metabolic fate of KMVA can diverge. A major pathway involves its irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which converts it to α-methylbutyryl-CoA. wikipedia.org However, an alternative reaction involves the reduction of the keto group of KMVA to a hydroxyl group, leading to the formation of this compound. healthmatters.io
Enzymatic Transformations Leading to this compound
The conversion of the keto acid intermediate to the final alpha-hydroxy acid is a critical reduction reaction, mediated by specific enzymes.
Investigation of Dehydrogenase Activity (e.g., Lactate (B86563) Dehydrogenase-like Enzymes)
The formation of this compound from KMVA is achieved through a reduction reaction. healthmatters.io Research suggests that this conversion is likely catalyzed by a dehydrogenase enzyme. healthmatters.io Specifically, the action of a lactate dehydrogenase (LDH) or an LDH-like enzyme has been proposed. healthmatters.io Lactate dehydrogenases are known to catalyze the reversible conversion of pyruvate (B1213749) to lactate, a similar transformation of a keto acid to a hydroxy acid, which supports the hypothesis of their involvement in KMVA reduction. matthey.com These enzymes utilize a nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor to provide the reducing equivalents for the reaction. matthey.com
Identification of Specific Enzymes and Co-factors
While a specific enzyme solely dedicated to the reduction of KMVA to this compound has not been definitively identified, the evidence points towards the activity of enzymes with broader substrate specificity, such as lactate dehydrogenase. healthmatters.io The key co-factor required for this reductive step is Nicotinamide Adenine Dinucleotide (NADH) , which is oxidized to NAD+ during the reaction.
The broader catabolic pathway of L-isoleucine involves several other co-factors for different enzymatic steps.
| Enzyme/Complex | Co-factor(s) |
| Branched-chain amino acid aminotransferase (BCAT) | Pyridoxal phosphate (B84403) (PLP) |
| Branched-chain α-ketoacid dehydrogenase complex (BCKDC) | Thiamine (B1217682) pyrophosphate (TPP), Lipoic acid, Coenzyme A (CoA), Flavin adenine dinucleotide (FAD), Nicotinamide adenine dinucleotide (NAD+) |
| Lactate Dehydrogenase-like enzyme (for KMVA reduction) | NADH |
Regulatory Mechanisms of the Biosynthetic Pathway
The biosynthesis of this compound is indirectly regulated by controlling the concentration of its precursor, KMVA. This regulation is primarily exerted on the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the enzyme complex that catalyzes the subsequent step in the main isoleucine catabolic pathway.
The activity of the BCKDC is tightly controlled by a phosphorylation/dephosphorylation cycle. nih.gov
Inhibition: The complex is inactivated by phosphorylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase kinase (BCKDK) . nih.gov
Activation: The complex is activated by dephosphorylation, carried out by a phosphatase, protein phosphatase 2Cm (PP2Cm) , also known as PPM1K. youtube.com
The expression and activity of BCKDK are subject to nutritional and hormonal regulation:
Nutritional State: Low-protein diets and starvation can lead to increased expression and activity of BCKDK, thereby inhibiting BCKDC and potentially leading to an accumulation of KMVA. nih.govnih.gov
Hormonal Control: Hormones such as thyroid hormone, glucocorticoids, and insulin (B600854) play a role in regulating the expression of BCKDK. nih.govjohnshopkins.edu For instance, thyroid hormone can induce, while glucocorticoids can repress, the expression of the kinase. nih.gov
This intricate regulatory network ensures that the breakdown of branched-chain amino acids is finely tuned to the metabolic needs of the organism, which in turn influences the availability of KMVA for conversion to this compound.
In Vitro Reconstitution and Computational Modeling of Metabolic Flux
The study of the metabolic pathway of α-hydroxy-β-methylvalerate and its precursor, α-keto-β-methylvalerate, has been advanced through the powerful techniques of in vitro reconstitution and computational modeling. These approaches allow for a detailed examination of enzymatic functions and the dynamic behavior of the metabolic network under various conditions.
In Vitro Reconstitution
In vitro reconstitution involves the purification of the enzymes involved in a specific metabolic pathway and combining them in a controlled, cell-free environment to study the sequence of reactions. nih.gov For the pathway involving α-keto-β-methylvalerate, this would primarily involve the branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
The table below outlines a potential experimental setup for the in vitro reconstitution of the initial steps of isoleucine catabolism.
| Component | Role | Notes |
| Enzymes | ||
| BCAT2 (purified) | Catalyzes the conversion of L-isoleucine to α-keto-β-methylvalerate. | Mitochondrial isoform is primarily involved in BCAA catabolism. researchgate.net |
| BCKDH complex (purified) | Catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate. | The rate-limiting step in the pathway. nih.gov |
| Substrates | ||
| L-Isoleucine | The initial substrate for the pathway. | An essential branched-chain amino acid. |
| α-Ketoglutarate | Co-substrate for the BCAT reaction; accepts the amino group. nih.gov | |
| Cofactors | ||
| Pyridoxal Phosphate (PLP) | Required for BCAT activity. | Vitamin B6 derivative. youtube.com |
| Thiamine Pyrophosphate (TPP) | Required for the E1 subunit of the BCKDH complex. | Vitamin B1 derivative. healthmatters.io |
| FAD, NAD+ | Required for the E3 subunit of the BCKDH complex. | Derivatives of Vitamin B2 and B3. healthmatters.io |
| Lipoic Acid | Required for the E2 subunit of the BCKDH complex. healthmatters.io | |
| Coenzyme A (CoA-SH) | Required for the formation of the acyl-CoA product. healthmatters.io | |
| Buffer System | Maintains optimal pH and ionic strength for enzyme activity. | Typically includes salts like MgCl2. |
Computational Modeling of Metabolic Flux
Computational modeling, particularly Metabolic Flux Analysis (MFA), provides a systems-level understanding of metabolism. youtube.comyoutube.com MFA is used to quantify the rates (fluxes) of metabolic reactions within a biological system. For branched-chain amino acid metabolism, these models can predict how metabolic flux is distributed among different pathways in response to genetic or environmental changes.
Flux Balance Analysis (FBA), a common constraint-based modeling approach, can be used to simulate metabolism at a genome scale, predicting flux distributions that optimize a specific cellular objective, such as growth. researchgate.net Studies have utilized these models to understand BCAA metabolism in various contexts. For example, metabolic flux analysis using stable isotope tracers has been employed to study comprehensive amino acid metabolism in critically ill patients, revealing significant disturbances in BCAA pathways. nih.govnih.gov Similarly, metabolomics-based analysis in animal models has linked defects in BCAA catabolic pathways to metabolic disorders by observing changes in metabolite levels and enzyme expression. nih.gov
A computational model of the isoleucine catabolic pathway would incorporate the reactions, enzymes, and stoichiometric relationships to simulate the flow of metabolites. The data required and potential outputs of such a model are summarized below.
| Model Component | Description | Example Application |
| Stoichiometric Matrix | A mathematical representation of all the biochemical reactions in the pathway, detailing the substrates and products for each enzyme. | Defines the network structure for the catabolism of L-isoleucine to acetyl-CoA and succinyl-CoA. |
| Flux Constraints | Upper and lower bounds are set for reaction rates based on experimental data (e.g., substrate uptake rates, enzyme capacities). | Limiting the initial L-isoleucine concentration to simulate dietary restrictions. |
| Objective Function | A biological goal that the system is assumed to optimize, such as maximizing ATP production or the synthesis of a specific product. | Maximizing the production of succinyl-CoA for entry into the TCA cycle. |
| Model Output | A predicted distribution of all metabolic fluxes throughout the network that satisfies the constraints and optimizes the objective function. | Predicting how a deficiency in the BCKDH complex would lead to an accumulation of α-keto-β-methylvalerate. |
By integrating experimental data from in vitro studies with the predictive power of computational models, a comprehensive understanding of the regulation and dynamics of α-hydroxy-β-methylvalerate's metabolic network can be achieved.
Biological Roles and Systemic Metabolic Integration
Integration into Branched-Chain Amino Acid (BCAA) Metabolism
Alpha-Hydroxy-beta-methylvalerate, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is fundamentally linked to the catabolism of the essential branched-chain amino acid (BCAA) isoleucine. healthmatters.iohmdb.ca The breakdown of BCAAs, including isoleucine, leucine, and valine, is a crucial process for protein synthesis, energy production, and metabolic regulation. rupahealth.comnih.gov
The catabolic pathway for isoleucine begins with a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT), which is highly active in skeletal muscle. nih.govyoutube.comyoutube.com This initial step converts isoleucine into its corresponding α-keto acid, α-keto-β-methylvaleric acid (KMVA), also referred to as 3-methyl-2-oxovalerate. nih.govyoutube.com Subsequently, KMVA is typically directed towards oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) enzyme complex, a critical step in isoleucine catabolism. rupahealth.comyoutube.com
However, an alternative metabolic fate for KMVA exists, wherein it undergoes reduction to form this compound. healthmatters.iohmdb.ca This reaction is thought to be catalyzed by a reductase, possibly a lactate (B86563) dehydrogenase-like enzyme. healthmatters.iohmdb.caresearchgate.net This positions this compound as a direct metabolite in an alternative branch of the isoleucine degradation pathway. The accumulation of this compound can signify alterations in the primary BCAA catabolic flux. rupahealth.com
Table 1: Key Steps in the Metabolic Pathway of Isoleucine to this compound
| Step | Precursor | Enzyme/Process | Product | Significance |
| 1 | L-Isoleucine | Branched-Chain Aminotransferase (BCAT) | α-Keto-β-methylvalerate (KMVA) | Initial step of isoleucine catabolism, primarily in skeletal muscle. nih.govyoutube.comyoutube.com |
| 2a | α-Keto-β-methylvalerate (KMVA) | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | α-Methylbutyryl-CoA | Primary catabolic pathway leading to energy production. rupahealth.comyoutube.com |
| 2b | α-Keto-β-methylvalerate (KMVA) | Reduction (e.g., via Lactate Dehydrogenase) | This compound | An alternative metabolic route for KMVA. healthmatters.iohmdb.caresearchgate.net |
Contribution to Fatty Acid Metabolism as a Hydroxy Fatty Acid
This compound is chemically classified as a hydroxy fatty acid. hmdb.canih.gov Hydroxy fatty acids are a class of fatty acids that contain one or more hydroxyl groups along their carbon chain. nih.goviarc.fr Specifically, as an alpha-hydroxy acid (AHA), the hydroxyl group is positioned on the carbon atom adjacent (in the alpha position) to the carboxyl group. nih.govyoutube.com
This structural characteristic places it within the broader category of lipids and lipid-like molecules. nih.gov While its primary metabolic origin is from BCAA catabolism, its chemical nature as a hydroxy fatty acid suggests potential interactions with lipid metabolic pathways. The metabolism of other hydroxy fatty acids is integral to various cellular processes in plants and animals, including the formation of structural polymers like cutin in plants and signaling molecules in animals. nih.govwikipedia.org The dual identity of this compound as both a BCAA metabolite and a hydroxy fatty acid highlights the intricate connections between amino acid and lipid metabolism.
Table 2: Chemical Classification of this compound
| Classification Level | Class Name | Basis for Classification |
| Kingdom | Organic compounds | Contains carbon atoms. iarc.fr |
| Super Class | Lipids and lipid-like molecules | Based on structural similarity to fatty acids. nih.gov |
| Class | Fatty Acyls | A major category within lipids. nih.gov |
| Sub Class | Fatty Acids and Conjugates | Contains a carboxylic acid group. nih.gov |
| Sub-Sub Class | Hydroxy fatty acids | Contains a hydroxyl group on the fatty acid chain. hmdb.canih.goviarc.fr |
| Specific Type | Alpha-hydroxy acid | The hydroxyl group is on the alpha carbon, adjacent to the carboxyl group. hmdb.ca |
Function as a Metabolic Intermediate in Organisms
Research has identified this compound as a metabolic intermediate in a variety of organisms, underscoring its role in fundamental biochemistry.
In Microorganisms: It is recognized as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov In engineered metabolic pathways within Escherichia coli, its precursor, 2-keto-3-methylvalerate, is utilized for the biosynthesis of non-natural C6 alcohols like (S)-3-methyl-1-pentanol, demonstrating its potential as a substrate for biocatalysis. nih.gov
In Plants: The presence of this compound has been reported in the grapevine, Vitis vinifera. nih.gov While the specific functions of many alpha-hydroxy acids like glycolate (B3277807) and lactate in plant primary metabolism are well-documented, the precise role of this compound is an area of ongoing investigation. nih.govnih.gov
The existence of this compound across different biological kingdoms points to a conserved, albeit sometimes minor, metabolic pathway linked to isoleucine processing.
Unraveling Physiological Significance in Model Systems (excluding human disease)
Studies in various animal models have begun to shed light on the physiological effects of this compound and its metabolic precursor, KMVA. These investigations provide insights into its systemic impact, particularly in the context of nutrition and neurological function, without focusing on human disease states.
In nutritional studies using chicks and rats, the efficacy of different isomers of this compound (HMV) as a substitute for isoleucine was evaluated. nih.gov When fed diets deficient in isoleucine, both chicks and rats could utilize the L-isomer of HMV to support growth, with efficacy values of 84% and 65% relative to L-isoleucine, respectively. nih.gov The racemic DL-HMV mixture was less effective, and the D-HMV isomer was found to have no growth-promoting activity. nih.gov This highlights the stereospecificity of the enzymes responsible for converting HMV back to a usable form in the body.
In a rat model, high dietary levels of KMVA were shown to depress plasma concentrations of the other BCAAs (leucine and valine) and their corresponding keto acids. nih.gov Furthermore, research on cerebral cortex slices from young rats demonstrated that KMV, but not the keto acid of valine, could significantly increase the phosphorylation of intermediate filament proteins. nih.gov This effect suggests a potential role for isoleucine metabolites in modulating the cytoskeletal dynamics within the central nervous system. nih.gov
Table 3: Efficacy of this compound (HMV) Isomers for Supporting Growth in Isoleucine-Deficient Chicks and Rats
| Compound | Efficacy in Chicks (% of L-Isoleucine) | Efficacy in Rats (% of L-Isoleucine) |
| L-HMV | 84% | 65% |
| DL-HMV | 49% | 45% |
| D-HMV | -10% | -2% |
| (Data sourced from a comparative study on the utilization of alpha-hydroxy analogs of BCAAs). nih.gov |
Comparative Metabolomics of this compound across Diverse Biological Models
Comparative metabolomics allows for the study of metabolite profiles across different species or conditions, providing valuable information on metabolic differences. The study of this compound has benefited from such approaches, revealing species-specific utilization and associations with physiological states.
A key example of comparative analysis is the differential utilization of HMV isomers between chicks and rats. As detailed in the previous section (Table 3), chicks are more efficient at utilizing L-HMV as an isoleucine source than rats (84% vs. 65% efficacy). nih.gov This species-specific difference points to variations in the activity or specificity of the enzymes involved in its metabolism between avian and mammalian models.
Metabolomic profiling in functionally-limited older adults has identified this compound as one of several BCAA-related metabolites positively associated with the fat-free mass index (FFMI), a measure of muscle mass. nih.gov It was also found to be associated with physical function in this cohort. nih.gov While this research involves humans, it focuses on a physiological parameter (muscle mass) rather than a specific disease state.
Furthermore, untargeted metabolomic approaches using mass spectrometry have been developed to identify and quantify metabolites for various metabolic conditions. nih.gov In these platforms, this compound and its precursor KMVA serve as important biomarkers, allowing for the differentiation of metabolic profiles. For instance, in multi-catheterized pigs, net fluxes of KMVA were measured across the liver, kidneys, and muscle tissue, revealing substantial inter-organ transport and metabolism of BCAA metabolites, which is crucial for understanding systemic amino acid homeostasis. researchgate.net These comparative studies are essential for translating findings from animal models and for understanding the broader physiological context of this metabolite.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Research
Chromatographic methods are fundamental for separating α-hydroxy-β-methylvalerate from complex biological samples prior to its detection and quantification. The choice of technique often depends on the sample matrix and the specific research question.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including α-hydroxy-β-methylvalerate, in metabolomic studies. nih.govillinois.edu For the analysis of non-volatile compounds like α-hydroxy-β-methylvalerate, a derivatization step is typically required to increase their volatility. nih.gov Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which convert the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters. foodb.ca
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their different boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. nih.gov
Key Research Findings:
GC-MS has been successfully employed for the synthesis and analysis of the stereoisomers of 2-hydroxy-3-methylpentanoic acid. nih.gov
The technique is sensitive enough to measure basal concentrations of related branched-chain hydroxy acids in plasma, which are typically in the low micromolar range. nih.gov
Derivatization with agents like pentafluorobenzyl bromide (PFBBr) has also been shown to be effective for the GC-MS analysis of related hydroxy acids, offering an alternative to TMS derivatives. nih.gov
Below is a table summarizing typical GC-MS data for a related compound, β-hydroxy-β-methylbutyrate, which illustrates the type of information obtained from such analyses.
| Parameter | Value | Description |
| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) | Used to increase the volatility of the analyte for GC analysis. |
| Ionization Mode | Electron Capture Negative Ion Chemical Ionization | A soft ionization technique that is highly sensitive for electronegative compounds. |
| Monitored m/z Transition | 117.3 > 59.3 | The precursor and product ions used for quantification in multiple reaction monitoring (MRM) mode. |
| Internal Standard | Deuterated analog ([2H6]HMB) | Used to improve the accuracy and precision of quantification. |
This data is illustrative and based on the analysis of a structurally similar compound, β-hydroxy-β-methylbutyrate. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another cornerstone technique in metabolomics, offering high sensitivity and selectivity for the analysis of compounds in complex biological matrices like plasma and tissue extracts. Unlike GC-MS, LC-MS often does not require derivatization, as it is suitable for analyzing polar and non-volatile compounds in their native form.
In an LC-MS/MS system, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for highly specific detection and quantification through techniques like multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
Key Research Findings:
LC-MS/MS is frequently used in metabolomics studies that investigate the effects of dietary amino acids, where α-hydroxy-β-methylvalerate is a relevant metabolite. nih.gov
The technique allows for the simultaneous analysis of multiple metabolites, providing a comprehensive profile of metabolic changes in response to various stimuli. nih.gov
Direct Flow Injection (DFI) coupled with LC-MS/MS can be used for high-throughput screening of metabolites, including α-hydroxy-β-methylvalerate, in large sample cohorts.
High-performance liquid chromatography (HPLC) is a versatile technique that can be used for the targeted analysis of α-hydroxy-β-methylvalerate. mst.edu When coupled with a suitable detector, such as an ultraviolet (UV) or refractive index (RI) detector, HPLC can provide quantitative information about the concentration of the analyte. However, for higher sensitivity and specificity, coupling with a mass spectrometer is preferred.
A variety of HPLC methods have been developed for the detection of alpha-hydroxy acids in different matrices. mst.edu The choice of column, mobile phase, and detector depends on the specific properties of the analyte and the complexity of the sample.
Key Research Findings:
HPLC methods have been developed for the analysis of alpha-hydroxy acids in challenging matrices like seawater and biological fluids. mst.edu
Derivatization can sometimes be employed in HPLC to enhance the detection of the analyte, for example, by attaching a chromophore for UV detection. mst.edu
Commercially available analytical standards for 2-hydroxy-3-methylvaleric acid are often assayed for purity using HPLC. sigmaaldrich.com
Spectroscopic Techniques for Structural Elucidation and Quantification in Research
Spectroscopic techniques are indispensable for the structural elucidation and, in some cases, quantification of metabolites like α-hydroxy-β-methylvalerate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of molecules. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to identify and quantify metabolites in biological samples. hmdb.ca For α-hydroxy-β-methylvalerate, 1H NMR would provide information about the number and connectivity of protons in the molecule, while 13C NMR would provide information about the carbon skeleton. np-mrd.orgnp-mrd.org
Key Research Findings:
NMR spectroscopy has been used to analyze urine samples for the presence of various metabolites, including alpha-hydroxy acids.
The chemical shifts and coupling constants observed in an NMR spectrum are unique to a particular molecule, allowing for its unambiguous identification. rsc.org
While not as sensitive as mass spectrometry-based methods, NMR can provide quantitative information without the need for identical internal standards and can be used to analyze samples with minimal preparation.
The following table shows predicted 13C NMR chemical shifts for a similar but more complex molecule containing a methylpentanoic acid moiety, illustrating the type of data obtained from NMR studies.
| Atom No. | Predicted Chemical Shift (ppm) |
| 1 | 179.9 |
| 2 | 72.5 |
| 3 | 41.3 |
| 4 | 26.2 |
| 5 | 11.5 |
| 6 (methyl on C3) | 15.7 |
This data is for a related complex molecule and serves as an example of 13C NMR data. np-mrd.org
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mdpi.comnih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. arxiv.org
For α-hydroxy-β-methylvalerate, IR and Raman spectra would show characteristic bands for the hydroxyl (-OH), carboxyl (-COOH), and alkyl (C-H) functional groups. mdpi.com The broad band in the 3600–2800 cm⁻¹ region in an IR spectrum is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. mdpi.com
Key Research Findings:
IR spectroscopy is a valuable tool for characterizing fatty acids and related compounds, with the ability to distinguish between different structural features based on their vibrational modes. mdpi.com
Gas-phase IR spectroscopy has been used to study the hydrogen bonding interactions in dimers of alpha-hydroxy carboxylic acids. nih.gov
While less commonly used for routine quantification compared to MS or NMR, Raman spectroscopy can provide complementary structural information and has been applied to study the conformation of biomolecules. nih.govresearchgate.net
Stable Isotope Tracing and Metabolic Flux Analysis
Stable isotope tracing has emerged as a powerful tool for delineating the metabolic fate of alpha-Hydroxy-beta-methylvalerate. This technique involves the introduction of a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system. By tracking the incorporation of these isotopes into downstream metabolites, researchers can map metabolic pathways and quantify the rate of metabolic reactions, a practice known as metabolic flux analysis (MFA).
In the context of this compound, stable isotope-labeled precursors like ¹³C-labeled isoleucine are utilized. nih.gov As the labeled isoleucine is metabolized, the ¹³C atoms are incorporated into its downstream metabolites, including alpha-keto-beta-methylvalerate and subsequently this compound. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the labeled and unlabeled forms of these compounds. This allows for the determination of the relative contribution of different substrates to the synthesis of this compound and provides insights into the activity of the enzymes involved in its formation. nih.gov
Metabolic flux analysis of branched-chain amino acids and their keto- and hydroxy-acid derivatives has been instrumental in understanding their inter-organ metabolism. nih.govphysiology.orgphysiology.orgresearchgate.net For instance, studies in porcine models have used MFA to measure the net fluxes of these compounds across various organs, revealing the dynamic interplay between tissues in maintaining metabolic homeostasis. nih.govphysiology.orgphysiology.orgresearchgate.net
Table 1: Key Techniques in Stable Isotope Tracing and Metabolic Flux Analysis
| Technique | Description | Application to this compound |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | A quantitative method that uses ¹³C-labeled substrates to measure the rates of metabolic reactions. | Tracing the flow of carbon from ¹³C-isoleucine through the metabolic pathway to quantify the production rate of this compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A technique used to separate, identify, and quantify compounds in a mixture. | Detection and quantification of ¹³C-labeled and unlabeled this compound and its precursors. nih.govsciex.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. | Analysis of volatile derivatives of this compound to determine isotopic enrichment. physiology.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique to observe local magnetic fields around atomic nuclei. | Provides detailed structural information and can be used to determine the position of isotopic labels within the molecule. |
Sample Preparation and Derivatization Strategies for Quantitative Analysis
The accurate quantification of this compound in biological samples such as plasma, urine, or cell culture media presents analytical challenges due to its polar nature and relatively low volatility. colostate.edu Therefore, robust sample preparation and derivatization techniques are essential to enhance its detectability and ensure reliable results, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. colostate.eduyoutube.com
A common strategy involves the extraction of the analyte from the biological matrix, followed by a derivatization step to convert the polar hydroxyl and carboxyl groups into less polar and more volatile moieties. colostate.edu This process improves the chromatographic peak shape and increases the sensitivity of the analysis.
Several derivatization reagents are employed for alpha-hydroxy acids:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. chromforum.org
Alkylation: This involves the conversion of the carboxylic acid to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst. colostate.edu
Acylation: The hydroxyl group can be acylated using reagents like acetic anhydride (B1165640) or fluorinated anhydrides (e.g., trifluoroacetic anhydride) to form esters. researchgate.net
Chiral Derivatization: To separate the different stereoisomers of this compound, chiral derivatizing agents can be used. nih.gov For instance, the "O-Marfey method" utilizes (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA) to create diastereomeric derivatives that can be separated by liquid chromatography. nih.gov
The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of the study, such as the need for chiral separation. colostate.edunih.gov
Table 2: Common Derivatization Reagents for alpha-Hydroxy Acid Analysis
| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Analytical Technique |
| BSTFA + TMCS | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) ether and ester | GC-MS |
| MSTFA | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) ether and ester | GC-MS |
| Methanol/HCl | Carboxyl | Methyl ester | GC-MS |
| Acetic Anhydride | Hydroxyl | Acetyl ester | GC-MS |
| L-FDAA (Marfey's Reagent) | Hydroxyl | Diastereomeric amide | LC-MS |
Development of High-Throughput Metabolomics Platforms for this compound
The increasing demand for large-scale metabolic profiling in systems biology and clinical research has driven the development of high-throughput metabolomics platforms. nih.govnih.govyoutube.com These platforms aim to rapidly and cost-effectively analyze a large number of samples, enabling the identification of metabolic signatures associated with different physiological or pathological states.
For the analysis of this compound and other metabolites, these platforms often integrate automated sample preparation with advanced analytical technologies like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) and flow-injection analysis-mass spectrometry (FIA-MS). The goal is to maximize sample throughput without significantly compromising the quality and coverage of the metabolic data.
While dedicated high-throughput platforms specifically for this compound are not widely reported, the methodologies employed in general metabolomics screening are applicable. These often involve a trade-off between the depth of metabolic coverage and the speed of analysis. For targeted quantification of this compound in a large number of samples, methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer can provide high sensitivity and throughput. For broader, untargeted metabolomics, high-resolution mass spectrometry platforms such as time-of-flight (TOF) or Orbitrap analyzers are used. sciex.com
The development of novel analytical approaches, such as those utilizing fluorescent probes activated by specific enzyme classes, also holds promise for creating high-throughput screening assays for related metabolic pathways. nih.gov As technology advances, it is anticipated that more specialized and efficient platforms will be developed for the routine and high-throughput analysis of key metabolites like this compound.
Table 3: Comparison of High-Throughput Metabolomics Approaches
| Approach | Principle | Throughput | Coverage | Application for this compound |
| Flow Injection Analysis-Mass Spectrometry (FIA-MS) | Direct infusion of sample into the mass spectrometer without chromatographic separation. | Very High | Low (isobaric compounds not resolved) | Rapid screening for the presence of the compound in large sample sets. |
| UHPLC-MRM-MS | Rapid chromatographic separation followed by targeted quantification using a triple quadrupole mass spectrometer. | High | Targeted (pre-selected metabolites) | Sensitive and specific quantification in large-scale clinical or cell-based studies. |
| UHPLC-High Resolution MS (e.g., TOF, Orbitrap) | Rapid chromatographic separation coupled with high-resolution mass analysis for untargeted profiling. | Moderate to High | Untargeted (broad metabolite profile) | Discovery of novel metabolic pathways involving this compound and identification of unknown compounds. |
Synthetic Approaches and Methodological Developments in Organic Synthesis
Chemoenzymatic Synthesis of alpha-Hydroxy-beta-methylvalerate and its Stereoisomers
Chemoenzymatic synthesis has emerged as a powerful tool for the production of enantiomerically pure α-hydroxy esters. This approach combines the selectivity of biocatalysts with the versatility of chemical reactions. A primary strategy involves the asymmetric reduction of the corresponding α-keto ester, methyl 2-keto-3-methylpentanoate, using enzymes.
Recombinant Escherichia coli cells that express enzymes from baker's yeast have been utilized for the asymmetric synthesis of α-alkyl-β-hydroxy esters. nih.gov This method highlights the potential of engineered microorganisms to produce valuable chiral building blocks. Similarly, other biocatalytic approaches have been developed to generate α-hydroxy ketones, which are closely related precursors. nih.gov These methods include:
The use of thiamine (B1217682) diphosphate-dependent lyases for the carboligation of aldehydes. nih.gov
Dynamic kinetic resolutions (DKRs) of racemic α-hydroxy ketones using hydrolases like lipases. nih.gov
Whole-cell redox processes for the reduction of diketones or the oxidation of vicinal diols. nih.gov
A notable chemoenzymatic route was developed for α-hydroxy-β-methyl-γ-hydroxy esters, which are structurally related to α-hydroxy-β-methylvalerate. nih.gov This multi-step synthesis employed a stereocontrolled bioreduction of a ketoester as the key step to establish the initial stereochemistry. nih.gov Depending on the synthetic route chosen, different stereoisomers could be obtained with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov For instance, one pathway yielded a single stereoisomer with 99% ee, while another produced a mixture of diastereomers in a 1:12 ratio with 98% ee. nih.gov
Enzymatic transesterification is another valuable chemoenzymatic method. google.com This process can be used to synthesize various esters of α-hydroxy acids, including α-hydroxy-β-methylvalerate, by reacting a lower alkyl ester of the corresponding acid with the desired alcohol in the presence of an enzyme catalyst. google.com
Development of Stereoselective Synthetic Methodologies
Purely chemical methods for the stereoselective synthesis of α-hydroxy esters have also been a focus of intensive research. These methodologies often rely on asymmetric reactions that create one or both of the chiral centers with high fidelity.
One of the classic methods for forming the carbon-carbon bond in β-hydroxy esters is the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. researchgate.net While traditionally not highly stereoselective, modern variations have improved its scope and selectivity. researchgate.net
Asymmetric hydrogenation is a powerful technique for setting the stereochemistry of the hydroxyl and methyl groups. For example, ruthenium- and iridium-catalyzed asymmetric hydrogenation of α-amino-β-keto esters through dynamic kinetic resolution can produce anti-β-hydroxy-α-amino acids with high stereocontrol. researchgate.net While this example produces an amino acid, the underlying principle of stereoselectively reducing a β-keto group is directly applicable to the synthesis of α-hydroxy-β-methylvalerate precursors.
Aldol-type reactions are also fundamental to the synthesis of this structural motif. Boron-mediated aldol (B89426) reactions of carboxylic acids have been shown to be highly selective, tolerating other carbonyl functionalities within the molecule. organic-chemistry.org
Total Synthesis and Semisynthesis of this compound Analogs
The structural motif of α-hydroxy-β-methylvalerate is found in a variety of natural products and pharmaceutically active compounds. nih.govnih.gov Consequently, there is significant interest in the synthesis of its analogs.
One important class of analogs is the β-hydroxy-α-amino acids. The synthesis of these compounds often starts from chiral building blocks like Garner's aldehyde. elsevierpure.com This allows for the stereocontrolled construction of the adjacent amino and hydroxyl groups, leading to all four possible stereoisomers of the target molecule. researchgate.netelsevierpure.com
Another area of interest is the synthesis of α-hydroxy-β-methyl-γ-hydroxy esters, which contain an additional hydroxyl group. A chemoenzymatic approach has been successfully employed to synthesize these more complex analogs with three contiguous stereogenic centers, achieving high enantio- and diastereoselectivity. nih.gov The key steps in these syntheses often involve bioreduction and olefination reactions. nih.gov
The table below summarizes the synthesis of some analogs of α-hydroxy-β-methylvalerate, highlighting the stereochemical outcomes.
Table 1: Synthesis of this compound Analogs
| Target Analog | Key Synthetic Step | Stereochemical Outcome | Overall Yield | Reference |
|---|---|---|---|---|
| (3R,4R,5S)-α-hydroxy-β-methyl-γ-hydroxy ester | Bioreduction | 99% ee | 11.5% (7 steps) | nih.gov |
| (3R,4R,5S) & (3R,4S,5R)-α-hydroxy-β-methyl-γ-hydroxy esters | Bioreduction | 98% ee, 1:12 dr | 20% (5 steps) | nih.gov |
| anti-β-Hydroxy-α-amino acids | Ru-catalyzed asymmetric hydrogenation | High ee | Not reported | researchgate.net |
Methodological Advancements in Organic Synthesis Relevant to this compound Structure
Recent advancements in synthetic organic chemistry have provided new tools that are highly relevant to the construction of the α-hydroxy-β-alkyl ester core of α-hydroxy-β-methylvalerate.
Photoredox catalysis has recently emerged as a powerful method for forming carbon-carbon bonds under mild conditions. rsc.org One such methodology involves the conversion of α-hydroxy acids into redox-active esters, which can then undergo radical-based coupling reactions. rsc.org This approach allows for the efficient coupling of α-hydroxy acids with acrylates, yielding γ-hydroxy esters in good to excellent yields (70-95%). rsc.org This method provides a novel disconnection for accessing the core structure of α-hydroxy-β-methylvalerate analogs.
Another significant area of development is the catalytic enantioselective fluorination of β-keto esters. mdpi.com Using chiral metal complexes, it is possible to introduce a fluorine atom at the α-position with high enantioselectivity. mdpi.com While not directly producing a hydroxyl group, this methodology provides access to fluorinated analogs, which are of interest in medicinal chemistry.
The development of new catalysts for classic reactions also continues to expand the synthetic toolbox. For instance, novel proazaphosphatrane catalysts have been shown to be highly efficient for Mukaiyama aldol reactions, which can be used to form the carbon skeleton of α-hydroxy-β-methylvalerate. organic-chemistry.org Similarly, new copper-catalyzed Reformatsky reactions provide excellent yields of β-hydroxy esters under mild conditions. organic-chemistry.org
Future Directions and Emerging Research Frontiers
Discovery of Novel Enzymes and Uncharted Metabolic Routes for alpha-Hydroxy-beta-methylvalerate
The primary established metabolic route for the formation of 2-hydroxy-3-methylpentanoic acid is through the reduction of 2-keto-3-methylvaleric acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA), L-isoleucine. smolecule.comhmdb.cahealthmatters.io This reduction is thought to be catalyzed by enzymes such as lactate (B86563) dehydrogenase. hmdb.cahealthmatters.io However, the full enzymatic landscape and potential alternative metabolic pathways remain to be elucidated.
Future research is anticipated to focus on the identification and characterization of novel enzymes with high specificity for the various stereoisomers of 2-hydroxy-3-methylpentanoic acid. There are four stereoisomers of this compound: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). smolecule.comhmdb.ca The specific enzymes responsible for the production and degradation of each of these isomers are not yet fully known. Advanced proteomic and activity-based protein profiling techniques could be employed to uncover these enzymes in various tissues.
Furthermore, uncharted metabolic routes may exist, particularly in the gut microbiome, where microbial enzymes could contribute to the production or degradation of this compound. Certain microorganisms, like the yeast Saccharomyces cerevisiae, are known to produce 2-hydroxy-3-methylpentanoic acid. smolecule.com Investigating the metabolic capabilities of gut bacteria in relation to BCAA metabolism could reveal novel pathways that influence systemic levels of this compound. Additionally, while the degradation of branched-chain α-hydroxy acids is thought to be carried out by α-hydroxyacid oxidases, the specificities and regulation of these enzymes concerning 2-hydroxy-3-methylpentanoic acid are not well-defined. nih.gov
Integration with Systems Biology and Multi-Omics Approaches
The complexity of metabolic networks necessitates a systems-level understanding. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to contextualize the role of this compound within broader biological systems. mdpi.com
Future studies are likely to employ multi-omics strategies to correlate levels of this compound with genetic variations, gene expression patterns, and protein abundance. For instance, in conditions like maple syrup urine disease (MSUD), where levels of this compound are significantly elevated, multi-omics analyses could help to elucidate the downstream consequences of its accumulation and identify potential therapeutic targets. smolecule.comhmdb.canih.gov This approach can also shed light on the more subtle roles of this metabolite in healthy individuals, potentially linking it to variations in BCAA metabolism, insulin (B600854) sensitivity, and other physiological states. nih.govresearchgate.net
By combining different omics datasets, researchers can construct comprehensive models of metabolic pathways involving this compound, identifying key regulatory nodes and predicting how the system might respond to various perturbations. mdpi.com
Design and Synthesis of Molecular Probes for Metabolic Pathway Interrogation
To dynamically trace the metabolic fate of this compound within cells and organisms, the development of molecular probes is a critical next step. These probes are essentially modified versions of the molecule of interest that carry a reporter tag, such as a stable isotope, a fluorescent group, or a clickable chemistry handle. nih.gov
The synthesis of stereoisomerically pure, isotopically labeled (e.g., with ¹³C or ²H) versions of 2-hydroxy-3-methylpentanoic acid would allow for precise metabolic flux analysis. These tracers could be used to quantify the rates of its production from isoleucine and its conversion to downstream metabolites. A method for the synthesis and analysis of its stereoisomers has been previously described, which could serve as a basis for developing such probes. nih.gov
Furthermore, the design of activity-based probes could help to identify and characterize the enzymes that bind to and metabolize this compound. These probes form a covalent bond with the active site of target enzymes, enabling their identification and quantification in complex biological samples. nih.gov
Computational Chemistry and Molecular Dynamics Simulations of this compound and its Interactions
Computational methods are invaluable for understanding the molecular-level interactions of small molecules with proteins. While specific computational studies on this compound are not yet widespread, this is a promising area for future research.
Molecular docking and dynamics simulations can be used to predict how the different stereoisomers of this compound interact with the active sites of candidate enzymes, such as lactate dehydrogenase and branched-chain α-keto acid dehydrogenase. nih.gov These simulations can provide insights into substrate specificity and the catalytic mechanisms of these enzymes. This understanding is crucial for designing inhibitors or activators of these enzymes for therapeutic purposes.
Additionally, computational approaches can aid in the design of the molecular probes described in the previous section by modeling how modifications to the molecule might affect its interaction with target proteins. The chemical properties of 2-hydroxy-3-methylpentanoic acid, such as its pKa and polar surface area, can be calculated to predict its behavior in biological environments. foodb.ca
Interdisciplinary Research on the Broader Biological Context of this compound
The biological significance of this compound extends beyond its role as a simple metabolite. It is intrinsically linked to the metabolism of branched-chain amino acids, which are known to be important signaling molecules in various physiological processes, including protein synthesis, glucose homeostasis, and neurotransmission. mdpi.comwur.nl
Future interdisciplinary research will be essential to unravel the broader implications of this compound levels. This includes collaborations between biochemists, physiologists, clinicians, and microbiologists. For example, investigating the link between gut microbiome composition, BCAA metabolism, and circulating levels of this compound could provide new insights into metabolic health and disease. nih.gov
Moreover, its role as a biomarker for MSUD highlights its clinical relevance. hmdb.ca Further research could explore its potential as a biomarker for other conditions related to dysfunctional BCAA metabolism. The study of this compound in the context of both rare genetic disorders and more common metabolic conditions like diabetes and obesity will be a key area of future investigation. nih.gov
Q & A
Q. What analytical techniques are recommended for quantifying AHBMV in biological samples?
AHBMV can be detected using chromatography-coupled mass spectrometry (e.g., GC-MS or LC-MS) due to its classification as a hydroxy fatty acid derivative . Standard protocols involve lipid extraction using organic solvents (e.g., chloroform-methanol mixtures), followed by derivatization for volatile compound analysis. Validation should include spike-recovery experiments and comparison with HMDB reference data (HMDB0000317) .
Q. How should biological samples be prepared to minimize AHBMV degradation during storage?
Immediate freezing at -80°C and the use of protease/metabolite inhibitors (e.g., sodium azide) are critical. Homogenization under inert atmospheres (e.g., nitrogen) reduces oxidative degradation. For longitudinal studies, aliquot samples to avoid freeze-thaw cycles, as recommended in biobanking guidelines for labile metabolites .
Q. What statistical methods are suitable for analyzing AHBMV concentration variability in human cohorts?
Use mixed-effects models to account for intra-individual variability in longitudinal studies. For cross-sectional data, non-parametric tests (e.g., Mann-Whitney U) are recommended if normality assumptions fail. Outlier detection should leverage robust regression or Grubbs’ test, referencing guidelines for metabolomic data analysis .
Advanced Research Questions
Q. How can microbial genetic markers linked to AHBMV biosynthesis be identified?
Employ metagenomic sequencing (e.g., 16S rRNA or shotgun) combined with functional gene screening (e.g., PCR for phaC homologs) to identify synthase genes. Terminal-restriction fragment length polymorphism (T-RFLP) and cloning/sequencing (as in activated sludge studies) can track microbial community dynamics correlated with AHBMV production .
Q. How do experimental designs differ when studying AHBMV in pure microbial cultures vs. mixed communities?
For pure cultures, use defined media with isotopic labeling (e.g., ¹³C-glucose) to trace AHBMV biosynthesis pathways. In mixed communities (e.g., activated sludge), combine chemostat-controlled fermentation with temporal sampling to monitor population shifts via T-RFLP or qPCR .
Q. How can contradictions in AHBMV’s role as a biotin deficiency marker be resolved?
Conduct a meta-analysis comparing studies that measure AHBMV alongside direct biotin assays (e.g., ELISA). Stratify by population demographics and confounding variables (e.g., dietary intake). Use multivariate regression to isolate AHBMV’s specificity as a biomarker, referencing meta-analytic frameworks for biomarker validation .
Q. What computational tools are effective for modeling AHBMV’s metabolic pathways?
Use genome-scale metabolic models (GEMs) like Escherichia coli’s iJO1366 or human Recon3D, integrating HMDB and KEGG data for pathway reconstruction. Flux balance analysis (FBA) can predict AHBMV production under varying nutrient conditions, validated via ¹³C metabolic flux analysis .
Methodological Guidance for Reproducibility
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw metabolomic data in repositories like MetaboLights, adhering to Elsevier’s policy on research data sharing .
- Experimental Replication : Include technical triplicates for analytical assays and biological triplicates for microbial studies. Document growth conditions (e.g., pH, temperature) using standardized templates .
- Ethical Compliance : For human studies, align participant recruitment and informed consent with IRB protocols, as outlined in biomedical research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
